Cas no 88670-74-0 (1H-Pyrazole, 1-[2-[4-(phenylmethoxy)phenyl]ethyl]-)

1H-Pyrazole, 1-[2-[4-(phenylmethoxy)phenyl]ethyl]- structure
88670-74-0 structure
Product name:1H-Pyrazole, 1-[2-[4-(phenylmethoxy)phenyl]ethyl]-
CAS No:88670-74-0
MF:C18H18N2O
MW:278.348324298859
CID:625049
PubChem ID:71319436

1H-Pyrazole, 1-[2-[4-(phenylmethoxy)phenyl]ethyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole, 1-[2-[4-(phenylmethoxy)phenyl]ethyl]-
    • 1-[2-(4-phenylmethoxyphenyl)ethyl]pyrazole
    • 1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-pyrazole
    • DTXSID70749459
    • 88670-74-0
    • Inchi: InChI=1S/C18H18N2O/c1-2-5-17(6-3-1)15-21-18-9-7-16(8-10-18)11-14-20-13-4-12-19-20/h1-10,12-13H,11,14-15H2
    • InChI Key: GGNYXSBUNHRLTL-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)CCN3C=CC=N3

Computed Properties

  • Exact Mass: 278.141913202g/mol
  • Monoisotopic Mass: 278.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 27Ų

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